Reineckate d'ammonium monohydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

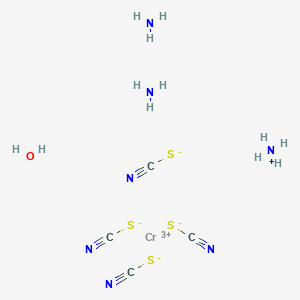

It is a dark-red crystalline compound that is soluble in boiling water, acetone, and ethanol . This compound is widely used in various scientific applications due to its unique chemical properties.

Applications De Recherche Scientifique

Ammonium reineckate monohydrate has a wide range of scientific research applications:

Chemistry: It is used as a precipitation reagent for basic compounds such as amines, amino acids, and alkaloids. It is also employed in the spectrophotometric determination of various compounds.

Biology: It is used in the preparation of histones and other biological molecules.

Mécanisme D'action

Target of Action

Ammonium Reineckate Monohydrate, also known as Reinecke’s salt, primarily targets basic compounds such as amines, amino acids, and alkaloids . These compounds play crucial roles in various biological processes, including protein synthesis, neurotransmission, and cellular metabolism .

Mode of Action

The compound interacts with its targets by forming reineckate complexes . This interaction results in the precipitation of the target compounds, effectively isolating them from their environment .

Biochemical Pathways

The formation of reineckate complexes affects the biochemical pathways involving the target compounds. For instance, the precipitation of amino acids can impact protein synthesis, while the precipitation of amines can influence neurotransmission .

Pharmacokinetics

Given its use as a precipitation reagent, it is likely that its bioavailability is influenced by factors such as the concentration of the target compounds and the ph of the environment .

Result of Action

The primary molecular and cellular effect of Ammonium Reineckate Monohydrate’s action is the precipitation of target compounds. This can result in changes to cellular processes that depend on these compounds, such as protein synthesis in the case of amino acids .

Action Environment

Environmental factors, such as pH and the presence of other ions, can influence the action, efficacy, and stability of Ammonium Reineckate Monohydrate. For instance, the compound’s ability to precipitate target compounds can be affected by the pH of the environment, as this can influence the formation of reineckate complexes .

Analyse Biochimique

Biochemical Properties

Ammonium Reineckate Monohydrate is used as a precipitation reagent for the precipitation of basic compounds such as amines, amino acids, and alkaloids as their reineckate complexes . It interacts with these biomolecules, forming crystalline precipitates . The nature of these interactions is primarily ionic, involving the exchange of electrons between the ammonium reineckate monohydrate and the biomolecules .

Cellular Effects

Given its role in precipitating basic compounds, it may influence cellular function by interacting with amines, amino acids, and alkaloids within the cell . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ammonium Reineckate Monohydrate involves the formation of ion-association complexes with basic compounds . This process may lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not readily degrade . Long-term effects on cellular function in in vitro or in vivo studies have not been reported .

Dosage Effects in Animal Models

There is currently no available information on the effects of Ammonium Reineckate Monohydrate at different dosages in animal models .

Metabolic Pathways

Given its interactions with amines, amino acids, and alkaloids, it may be involved in the metabolism of these compounds .

Méthodes De Préparation

Ammonium reineckate monohydrate is prepared by treating molten ammonium thiocyanate with ammonium dichromate. The reaction typically occurs at a temperature range of 145-150°C . The resulting product is then crystallized with one molecule of water. This method is commonly used in both laboratory and industrial settings due to its efficiency and simplicity.

Analyse Des Réactions Chimiques

Ammonium reineckate monohydrate undergoes several types of chemical reactions, including:

Precipitation Reactions: It is widely used to precipitate primary and secondary amines as their ammonium salts.

Colorimetric Reactions: It reacts with mercury (II) compounds, giving a red color or a red precipitate.

Spectrophotometric Reactions: It is used in the spectrophotometric determination of various compounds, such as promazine, by forming ion-association complexes.

Comparaison Avec Des Composés Similaires

Ammonium reineckate monohydrate is unique due to its specific chemical structure and properties. Similar compounds include:

Ammonium tetrathiocyanatodiamminechromate (III): Similar in structure but without the monohydrate component.

Ammonium tetrathiocyanatodiammonochromate: Another variant with slight differences in the coordination of the chromium atom.

These compounds share similar applications but differ in their specific chemical interactions and stability.

Propriétés

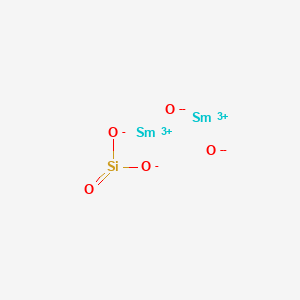

IUPAC Name |

azanium;azane;chromium(3+);tetrathiocyanate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXRCIGWICAQSQ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12CrN7OS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-17-6 |

Source

|

| Record name | Ammonium reineckate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMONIUM REINECKATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD0WBQ89IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)

![1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE](/img/structure/B1143778.png)

![Disodium 3(or 5)-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)